molecular formula C7H9FN2O B6226522 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one CAS No. 2302813-82-5

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one

Cat. No. B6226522
CAS RN: 2302813-82-5
M. Wt: 156.2
InChI Key:
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Description

“2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives have been synthesized that exhibited strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence and halochromism . Hydroxyl substituted molecules showed moderate to strong fluorescence in solution depend on solvent polarity and very weak solid state fluorescence . Methoxy substituted molecules displayed strong fluorescence both in solution and solid state .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future challenges in the field of imidazole synthesis include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . There is also a need for the development of new drugs that overcome the AMR problems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one involves the reaction of 2-methyl-1-(1H-imidazol-2-yl)propan-1-one with fluorine gas in the presence of a catalyst.", "Starting Materials": [ "2-methyl-1-(1H-imidazol-2-yl)propan-1-one", "Fluorine gas", "Catalyst" ], "Reaction": [ "The reaction is carried out in a sealed vessel under controlled conditions.", "The starting material, 2-methyl-1-(1H-imidazol-2-yl)propan-1-one, is added to the vessel.", "Fluorine gas is introduced into the vessel in the presence of a catalyst.", "The reaction mixture is heated and stirred for a specific period of time.", "The product, 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one, is isolated and purified using standard techniques." ] }

CAS RN

2302813-82-5

Product Name

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one

Molecular Formula

C7H9FN2O

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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